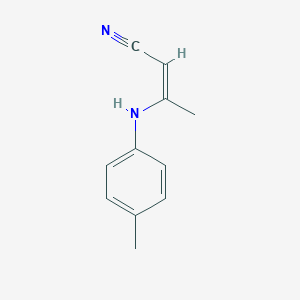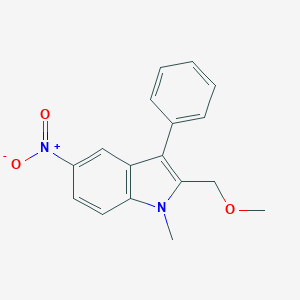![molecular formula C22H23NO6 B421025 3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL](/img/structure/B421025.png)
3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of methoxy and hydroxy groups, along with a morpholine moiety, suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL can be achieved through a multi-step process involving several key intermediates. One possible synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Morpholine Moiety: The morpholine group can be attached via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine.
Final Coupling: The final step involves coupling the benzofuran core with the (2,5-dimethoxy-phenyl) group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (Tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL would depend on its specific interactions with biological targets. The presence of the benzofuran core suggests potential interactions with enzymes or receptors involved in various biological pathways. The methoxy and hydroxy groups may enhance binding affinity and specificity, while the morpholine moiety could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic drug with a similar methoxy substitution pattern.
25E-NBOH: A phenethylamine derivative with hallucinogenic properties.
2,5-Dimethoxyphenethylamine: A compound with similar structural features used in various chemical syntheses.
Uniqueness
3-(2,5-DIMETHOXYBENZOYL)-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-5-OL is unique due to the combination of its benzofuran core, methoxy and hydroxy groups, and morpholine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C22H23NO6/c1-26-14-3-5-19(27-2)15(11-14)22(25)17-13-29-20-6-4-18(24)16(21(17)20)12-23-7-9-28-10-8-23/h3-6,11,13,24H,7-10,12H2,1-2H3 |
InChI Key |
HEFRYOSFVSUCDR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 3-amino-4-[(4-bromophenyl)hydrazono]-2-cyano-2-pentenedioate](/img/structure/B420944.png)
![5,7-Dimethyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B420945.png)
![3-[(3-Chlorophenyl)diazenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B420948.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B420951.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B420953.png)
![1,3-bis(2-hydroxyphenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-4,9-diol](/img/structure/B420956.png)
![ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-(chloromethyl)-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B420958.png)


![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)


![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
